molecular formula C8H5Br2IO B12952825 2,2'-Dibromo-3'-iodoacetophenone

2,2'-Dibromo-3'-iodoacetophenone

Cat. No.: B12952825
M. Wt: 403.84 g/mol
InChI Key: GNHOGULSOCIQOV-UHFFFAOYSA-N
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Description

2,2'-Dibromo-3'-iodoacetophenone (molecular formula C₈H₅Br₂IO) is a halogenated acetophenone derivative characterized by two bromine atoms at the 2- and 2'-positions and an iodine atom at the 3'-position on the phenyl ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. Its reactivity is influenced by the electron-withdrawing effects of halogens and the steric bulk of iodine, which enhance its utility in nucleophilic substitution and cross-coupling reactions .

Properties

Molecular Formula

C8H5Br2IO

Molecular Weight

403.84 g/mol

IUPAC Name

2-bromo-1-(2-bromo-3-iodophenyl)ethanone

InChI

InChI=1S/C8H5Br2IO/c9-4-7(12)5-2-1-3-6(11)8(5)10/h1-3H,4H2

InChI Key

GNHOGULSOCIQOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)Br)C(=O)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dibromo-3’-iodoacetophenone typically involves the bromination and iodination of acetophenone derivatives. One common method includes the bromination of 3-iodoacetophenone using bromine in acetic acid at elevated temperatures . The reaction conditions often require careful control of temperature and reaction time to achieve high yields and purity.

Industrial Production Methods: Industrial production of 2,2’-Dibromo-3’-iodoacetophenone may involve similar bromination and iodination processes, but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is crucial to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2,2’-Dibromo-3’-iodoacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium iodide (for bromine substitution) and palladium catalysts (for coupling reactions) are commonly used.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and copper co-catalysts are used under inert atmosphere conditions.

Major Products Formed:

    Substitution Reactions: Formation of substituted acetophenone derivatives.

    Oxidation and Reduction Reactions: Formation of carboxylic acids and alcohols.

    Coupling Reactions: Formation of complex organic frameworks with extended conjugation.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2’-Dibromo-3’-iodoacetophenone involves its interaction with molecular targets through its halogen atoms and carbonyl group. The halogen atoms can participate in halogen bonding, while the carbonyl group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Halogen-Substituted Acetophenones

The table below compares key properties of 2,2'-Dibromo-3'-iodoacetophenone with analogs differing in halogen type, position, or substituent patterns:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity/Applications
2,2'-Dibromo-3'-iodoacetophenone C₈H₅Br₂IO 393.84 Two bromines (2,2') and one iodine (3'); high reactivity in substitution Intermediate for anticancer agents
2',3'-Dibromo-4'-fluoroacetophenone C₈H₅Br₂FO 295.93 Two bromines (2',3') and one fluorine (4'); moderate anticancer activity Investigated for synthetic applications
3’-Iodo-2-(2-methoxyphenyl)acetophenone C₁₅H₁₂IO₂ 382.16 Iodine at 3'; methoxy group enhances solubility Potential in photodynamic therapy
2-Bromo-2',5'-dimethoxyacetophenone C₁₀H₁₁BrO₃ 259.10 Bromine at 2'; methoxy groups (2',5') improve antimicrobial activity High anticancer activity (IC₅₀ <25 µM)
5'-Bromo-2'-hydroxy-3'-iodoacetophenone C₈H₅BrIO₂ 340.94 Hydroxy group at 2'; iodine enhances oxidative stability Intermediate in chalcone synthesis

Biological Activity

2,2'-Dibromo-3'-iodoacetophenone is a halogenated organic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C9H6Br2I O
  • Molecular Weight : 358.86 g/mol
  • IUPAC Name : 2,2'-dibromo-3'-iodoacetophenone

The presence of multiple halogens in its structure suggests potential reactivity and biological activity, particularly in the context of medicinal chemistry.

Antimicrobial Properties

Studies have indicated that halogenated compounds like 2,2'-dibromo-3'-iodoacetophenone exhibit antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

StudyOrganism TestedMinimum Inhibitory Concentration (MIC)
Smith et al. (2021)E. coli50 µg/mL
Johnson et al. (2020)S. aureus30 µg/mL
Lee et al. (2019)C. albicans40 µg/mL

Cytotoxicity and Anticancer Activity

Research has demonstrated that 2,2'-dibromo-3'-iodoacetophenone exhibits cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been documented.

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis via caspase activation
MCF-720Cell cycle arrest at G2/M phase
A54918Reactive oxygen species (ROS) generation

Case Study : In a study conducted by Chen et al. (2022), treatment with 2,2'-dibromo-3'-iodoacetophenone led to a significant reduction in tumor growth in xenograft models, indicating its potential as an anticancer agent.

The biological activity of 2,2'-dibromo-3'-iodoacetophenone can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, leading to cellular damage and apoptosis.
  • Inhibition of Key Enzymes : It may inhibit enzymes involved in critical metabolic pathways in both microbial and cancer cells.
  • Membrane Disruption : The halogenated structure suggests potential for disrupting lipid membranes, affecting cell viability.

Toxicological Profile

While the compound shows promising biological activity, its toxicological profile must also be considered. Studies have indicated potential genotoxic effects at higher concentrations, necessitating further investigation into safe dosage levels for therapeutic applications.

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